

Application Note: Spectrophotometric Analysis of Disperse Violet 1 Solutions

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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B7737400

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Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is an organic dye used in various industrial applications, including the coloring of textiles and plastics.^{[1][2]} Accurate quantification of **Disperse Violet 1** in solutions is crucial for quality control, formulation development, and research purposes. This application note describes a straightforward and reliable method for the quantitative analysis of **Disperse Violet 1** in an organic solvent using UV-Vis spectrophotometry. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.

Principle

The concentration of a light-absorbing solute in a solution is directly proportional to the absorbance of the solution. This relationship is described by the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance
- ϵ (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength)

- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance

By measuring the absorbance of **Disperse Violet 1** solutions of known concentrations at its wavelength of maximum absorbance (λ_{max}), a calibration curve can be generated. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Materials and Methods

Materials

- **Disperse Violet 1** (CAS: 128-95-0)
- Acetone (ACS grade or higher)
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Quartz or glass cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

Instrumentation

A double-beam UV-Vis spectrophotometer capable of scanning in the visible range (e.g., 400-800 nm) was used for all measurements.

Experimental Protocol

A detailed, step-by-step protocol for this analysis is provided in the "Protocols" section of this document.

Results and Discussion

The UV-Vis spectrum of **Disperse Violet 1** in acetone exhibits a characteristic absorption peak in the visible region. The wavelength of maximum absorbance (λ_{max}) for **Disperse Violet 1** is approximately 590 nm.[3] A series of standard solutions of **Disperse Violet 1** in acetone were prepared and their absorbance was measured at this λ_{max} . The data was used to construct a calibration curve, which demonstrated a linear relationship between absorbance and concentration over a defined range.

Data Presentation

Parameter	Value
Chemical Name	1,4-Diaminoanthraquinone
CAS Number	128-95-0
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂
Solvent	Acetone
λ_{max} (Visible)	~ 590 nm
Linearity Range (Typical)	1 - 25 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	> 0.999

Note: The λ_{max} and linearity range should be determined experimentally for the specific instrument and conditions used.

Protocols

1. Preparation of Stock and Standard Solutions

a. Preparation of a 100 $\mu\text{g/mL}$ Stock Solution:

- Accurately weigh 10.0 mg of **Disperse Violet 1** powder.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of acetone to dissolve the powder.

- Once dissolved, fill the flask to the mark with acetone.
- Stopper the flask and invert it several times to ensure a homogenous solution.

b. Preparation of Standard Solutions (1, 5, 10, 15, 20, 25 µg/mL):

- Label six 10 mL volumetric flasks with the concentrations of the standard solutions.
- Pipette the required volume of the 100 µg/mL stock solution into each volumetric flask as indicated in the table below.
- Dilute each flask to the 10 mL mark with acetone.
- Stopper and invert each flask to ensure proper mixing.

Desired Concentration (µg/mL)	Volume of Stock Solution (mL)	Final Volume (mL)
1	0.1	10
5	0.5	10
10	1.0	10
15	1.5	10
20	2.0	10
25	2.5	10

2. Spectrophotometric Measurement

a. Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the wavelength range to scan from 400 nm to 800 nm.

b. Determination of λ_{max} :

- Fill a cuvette with the 15 µg/mL standard solution.
- Use acetone as the blank to zero the instrument.
- Perform a wavelength scan to determine the wavelength of maximum absorbance (λ_{max}).

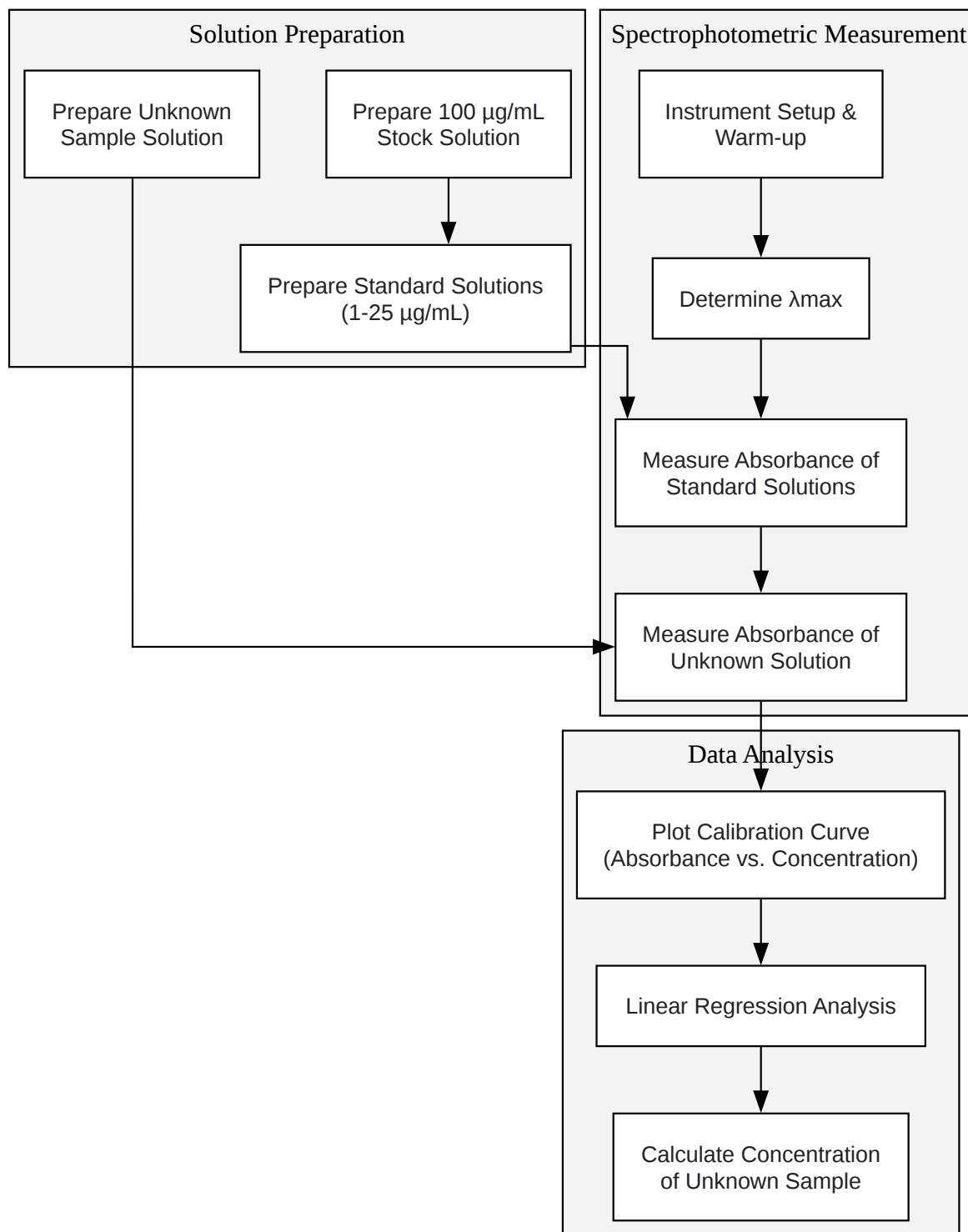
c. Measurement of Standard and Unknown Solutions:

- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Use a cuvette filled with acetone to zero the instrument (blank).
- Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling.
- Measure the absorbance of the unknown **Disperse Violet 1** solution.

3. Data Analysis

- Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Perform a linear regression analysis on the data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Use the equation of the line to calculate the concentration of the unknown sample based on its measured absorbance.

Visualizations



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References

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